

(R)-BoroPhg(+)-Pinanediol-HCl CAS number and structure

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Compound of Interest

Compound Name:	(R)-BoroPhg(+)-Pinanediol-HCl
CAS No.:	476334-31-3
Cat. No.:	B1506422

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Technical Monograph: (R)-BoroPhg(+)-Pinanediol-HCl

Structural Integrity, Synthetic Utility, and Application in Drug Discovery

Executive Summary

(R)-BoroPhg(+)-Pinanediol-HCl is the hydrochloride salt of the pinanediol ester of (R)-1-amino-1-phenylmethylboronic acid. It serves as a critical chiral intermediate in the synthesis of alpha-aminoboronic acid-based drugs. Unlike standard amino acids, "BoroPhg" refers to the boronic acid analog of Phenylglycine (Phg), where the carboxylic acid is replaced by a boronic ester.

The (+)-pinanediol moiety acts as a robust chiral auxiliary, directing stereochemistry during synthesis (Matteson Homologation) and protecting the Lewis-acidic boron center from premature hydrolysis or oxidation. This compound is structurally distinct from the more common BoroPhe (Phenylalanine analog) and BoroLeu (Leucine analog, used in Bortezomib).

Chemical Identity & Physicochemical Characterization[1][2][3][4][5] Nomenclature and Identifiers[3][4][5][6]

- Common Name: **(R)-BoroPhg(+)-Pinanediol-HCl**
- Systematic Name: (R)-(+)-Pinanediol-1-amino-1-phenylmethylboronate hydrochloride
- IUPAC Name: (1R)-1-[[[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxo-4-boratricyclo[6.1.1.0^{2,6}]decan-4-yl]](phenyl)methanamine hydrochloride
- CAS Number: Not Listed in Public Registries (Custom Synthesis Intermediate).
 - Note: While analogs like BoroLeu (CAS 779357-85-6) and BoroPro (CAS 147208-69-3) are indexed, the Phenylglycine derivative is typically generated in situ or supplied as a custom intermediate for specific protease inhibitor programs.
- Molecular Formula: C₁₇H₂₅BCINO₂[1]
- Molecular Weight: 321.65 g/mol

Structural Specifications

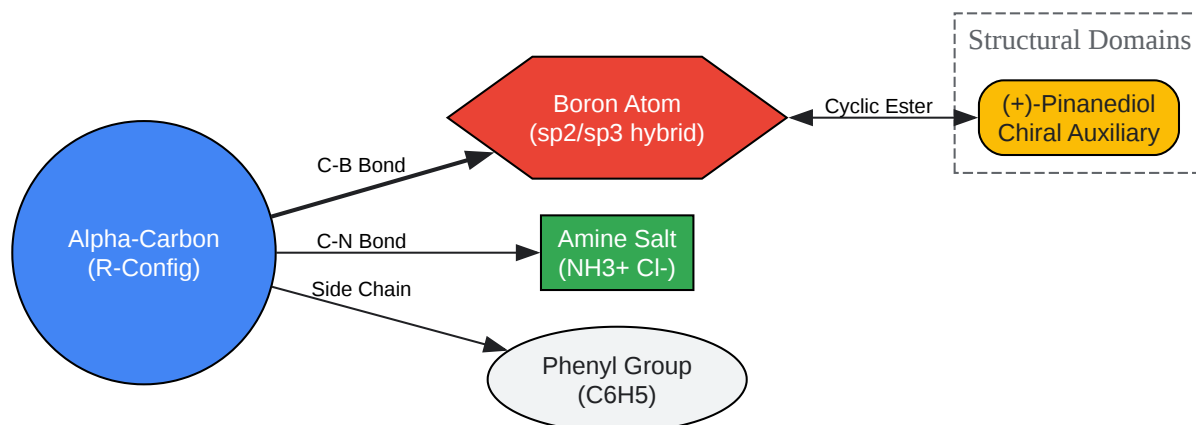
The molecule consists of three distinct domains:

- The Alpha-Amino Core: A chiral carbon center bearing a primary amine (protonated) and a phenyl ring.
- The Boronic Ester: The boron atom is cyclized with (+)-pinanediol.[2]
- The Chiral Auxiliary: (+)-Pinanediol, derived from (+)-alpha-pinene, locks the conformation to ensure high diastereoselectivity during peptide coupling.

Property	Value
Appearance	White to off-white crystalline solid
Solubility	Soluble in MeOH, DMSO, DMF; sparingly soluble in water
Hygroscopicity	Moderate (Store under inert atmosphere)
Stereochemistry	(R)-configuration at the alpha-carbon
Counterion	Hydrochloride (HCl)

Structural Elucidation & Visualization

The following diagram illustrates the connectivity and stereochemical orientation of the molecule. The rigidity of the pinanediol cage is crucial for maintaining the (R)-configuration of the alpha-aminoboronic center.



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Figure 1: Structural connectivity of **(R)-BoroPhg(+)-Pinanediol-HCl**, highlighting the steric protection provided by the pinanediol auxiliary.

Synthetic Utility: The Matteson Homologation[8]

The synthesis of (R)-BoroPhg requires precise stereocontrol, typically achieved via Matteson Homologation. This process inserts a methylene (or substituted methylene) group into a boronic ester with high diastereoselectivity.

Mechanism of Action

- Substrate: Start with Phenylboronic acid (+)-pinanediol ester.
- Homologation: Reaction with (Dichloromethyl)lithium generates an alpha-chloro-boronate intermediate. The chiral pinanediol auxiliary directs the incoming nucleophile to the re-face, establishing the stereocenter.
- Substitution: The chloride is displaced by a nitrogen nucleophile (e.g., LiHMDS), followed by deprotection to yield the amine.

Synthetic Pathway Diagram[8]



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Figure 2: The Matteson Homologation pathway for synthesizing (R)-BoroPhg. Note the inversion of stereochemistry during the displacement of the chloride by the amine.

Experimental Protocols

Handling and Storage[6]

- **Stability:** Pinanediol esters are significantly more stable to hydrolysis than free boronic acids. However, the amine salt is hygroscopic.
- **Storage:** Store at -20°C under Argon or Nitrogen.
- **Reconstitution:** Dissolve in anhydrous DMF or DMSO for peptide coupling reactions. Avoid protic solvents (water/methanol) during long-term storage to prevent slow transesterification.

Purity Verification (HPLC Method)

To verify the integrity of the chiral center and the ester:

- Column: Chiralpak AD-H or OD-H (to separate enantiomers/diastereomers).
- Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% TFA.
- Detection: UV at 254 nm (Phenyl chromophore).
- Expected Result: Single peak. The presence of a minor peak indicates diastereomeric contamination (epimerization at the alpha-carbon).

Deprotection (Pinanediol Removal)

For therapeutic applications, the pinanediol group is often removed at the final stage to release the bioactive boronic acid.

- Reagent: Isobutylboronic acid (transesterification scavenger) or dilute HCl/MeOH.
- Protocol:
 - Dissolve the peptide-boronate in MeOH/1N HCl (1:1).
 - Add excess isobutylboronic acid (5-10 eq) to sponge up the pinanediol.
 - Extract the free boronic acid product into the aqueous phase or separate via reverse-phase HPLC.

References

- Matteson, D. S. (2013). "Boronic Esters in Asymmetric Synthesis." *Journal of Organic Chemistry*.
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- Kettner, C. A., & Shenvi, A. B. (1984). "Inhibition of the Serine Proteases Leukocyte Elastase, Pancreatic Elastase, Cathepsin G, and Chymotrypsin by Peptide Boronic Acids." Journal of Biological Chemistry.

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Sources

- [1. C17H25BCINO3 isomers \[molport.com\]](#)
- [2. Synthesis of biologically active boron-containing compounds - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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